3-Chloroisoquinolin-4-OL
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Overview
Description
3-Chloroisoquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO . It is used in scientific research and has a wide range of applications, from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinolin-4-OL consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI key for this compound is HLMAYSDUIAOBQE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloroisoquinolin-4-OL is a solid at room temperature . It has a molar refractivity of 47.1±0.3 cm^3, and its index of refraction is 1.652 . The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 291.8±13.0 °C at 760 mmHg, and a flash point of 158.0±5.4 °C .Scientific Research Applications
Biological Studies
Researchers employ 3-Chloroisoquinolin-4-OL in biological studies to understand cellular processes. Its ability to bind with specific proteins makes it a useful tool in probing the function of enzymes and receptors within cells.
Each of these applications demonstrates the versatility of 3-Chloroisoquinolin-4-OL in scientific research, contributing to advancements across multiple fields .
Safety And Hazards
properties
IUPAC Name |
3-chloroisoquinolin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8(12)7-4-2-1-3-6(7)5-11-9/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMAYSDUIAOBQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697447 |
Source
|
Record name | 3-Chloroisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinolin-4-OL | |
CAS RN |
101774-33-8 |
Source
|
Record name | 3-Chloroisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.